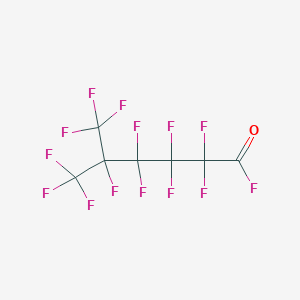
Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)-, also known as HFTF, is a fluorinated compound that has been widely used in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
Mecanismo De Acción
The mechanism of action of Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with a variety of nucleophiles. Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- has been found to be a potent fluorinating agent, and it is believed that this activity is due to the formation of a highly reactive fluorine atom.
Efectos Bioquímicos Y Fisiológicos
Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- has also been found to have anti-inflammatory effects, and it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- in lab experiments is its high reactivity as a fluorinating agent. This makes it a useful tool for the synthesis of fluorinated compounds. However, Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- can be difficult to handle due to its high reactivity, and it can be toxic if not handled properly. Additionally, Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- can be expensive to obtain, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)-. One area of interest is in the development of new fluorinating agents that are more selective and less toxic than Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)-. Additionally, there is interest in exploring the potential of Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- as a therapeutic agent, particularly in the treatment of inflammatory diseases. Finally, there is interest in using Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- in the development of new materials with unique properties, such as superhydrophobic surfaces.
Métodos De Síntesis
Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- can be synthesized through a number of different methods. One common method involves the reaction of hexanoyl chloride with hydrogen fluoride in the presence of a catalyst. Another method involves the reaction of hexafluoropropylene oxide with trifluoroacetic acid, followed by hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- has been used in a variety of scientific research applications. One of the most notable applications is in the field of organic synthesis, where it has been used as a fluorinating agent. Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- has also been used in the synthesis of fluorinated surfactants, which have applications in the field of materials science. Additionally, Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
18017-31-7 |
|---|---|
Nombre del producto |
Hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- |
Fórmula molecular |
C7F14O |
Peso molecular |
366.05 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)4(12,13)5(14,15)3(11,6(16,17)18)7(19,20)21 |
Clave InChI |
JQXGQDNUXYODIT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
SMILES canónico |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Otros números CAS |
18017-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



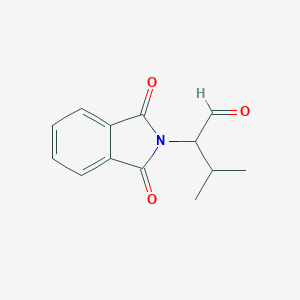
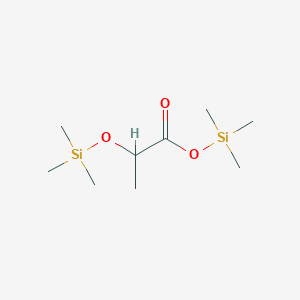
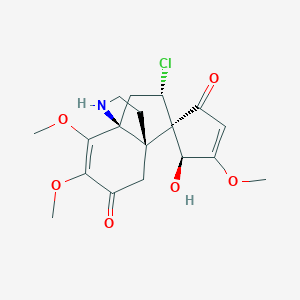
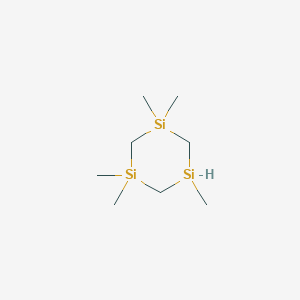
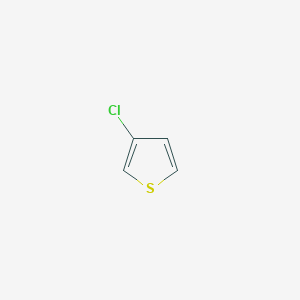
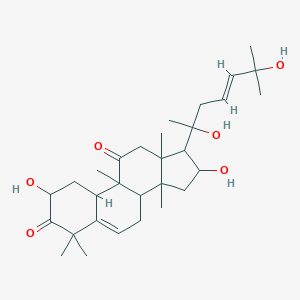
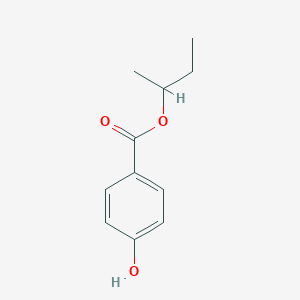
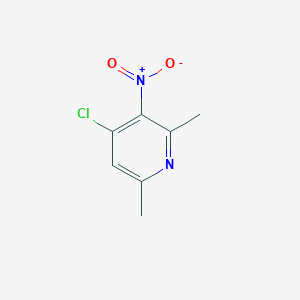
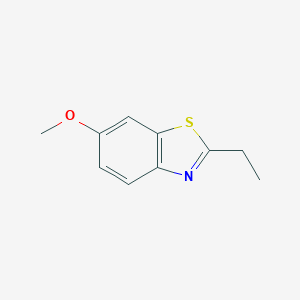
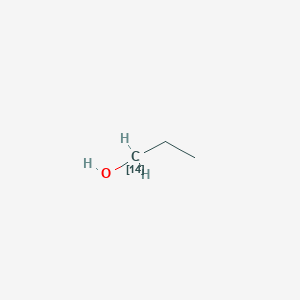
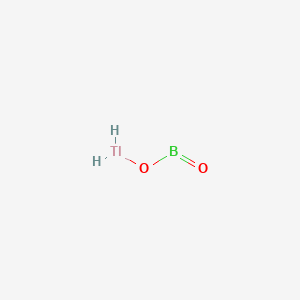
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
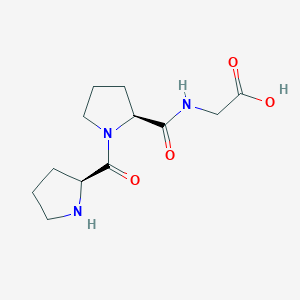
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)